Cas no 2228632-41-3 (3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol)

3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol
- 2228632-41-3
- EN300-1863965
-
- インチ: 1S/C16H17NO2/c17-16(10-12(18)11-16)14-8-4-5-9-15(14)19-13-6-2-1-3-7-13/h1-9,12,18H,10-11,17H2
- InChIKey: KQUHFHLYVXLYNP-UHFFFAOYSA-N
- ほほえんだ: OC1CC(C2=CC=CC=C2OC2C=CC=CC=2)(C1)N
計算された属性
- せいみつぶんしりょう: 255.125928785g/mol
- どういたいしつりょう: 255.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 55.5Ų
3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1863965-0.5g |
3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol |
2228632-41-3 | 0.5g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1863965-2.5g |
3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol |
2228632-41-3 | 2.5g |
$2576.0 | 2023-09-18 | ||
Enamine | EN300-1863965-0.25g |
3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol |
2228632-41-3 | 0.25g |
$1209.0 | 2023-09-18 | ||
Enamine | EN300-1863965-10g |
3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol |
2228632-41-3 | 10g |
$5652.0 | 2023-09-18 | ||
Enamine | EN300-1863965-0.05g |
3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol |
2228632-41-3 | 0.05g |
$1104.0 | 2023-09-18 | ||
Enamine | EN300-1863965-0.1g |
3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol |
2228632-41-3 | 0.1g |
$1157.0 | 2023-09-18 | ||
Enamine | EN300-1863965-1.0g |
3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol |
2228632-41-3 | 1g |
$1315.0 | 2023-06-01 | ||
Enamine | EN300-1863965-5.0g |
3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol |
2228632-41-3 | 5g |
$3812.0 | 2023-06-01 | ||
Enamine | EN300-1863965-1g |
3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol |
2228632-41-3 | 1g |
$1315.0 | 2023-09-18 | ||
Enamine | EN300-1863965-5g |
3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol |
2228632-41-3 | 5g |
$3812.0 | 2023-09-18 |
3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol 関連文献
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
8. Back matter
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
3-amino-3-(2-phenoxyphenyl)cyclobutan-1-olに関する追加情報
Introduction to 3-Amino-3-(2-Phenoxyphenyl)Cyclobutan-1-Ol (CAS No. 2228632-41-3)
3-Amino-3-(2-phenoxyphenyl)cyclobutan-1-ol, identified by the CAS registry number 2228632-41-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as 3-amino-cyclobutanol derivative, has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. Recent advancements in synthetic methodologies and computational modeling have further illuminated its chemical behavior and functional versatility.
The molecular structure of 3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol comprises a cyclobutane ring substituted with an amino group and a phenoxyphenyl moiety. This configuration imparts the molecule with distinct electronic and steric properties, making it a valuable component in the synthesis of bioactive compounds. The presence of the phenoxy group introduces aromaticity and enhances the compound's stability, while the amino group provides nucleophilic reactivity, facilitating various chemical transformations.
Recent studies have explored the synthesis of this compound through diverse routes, including transition-metal-catalyzed reactions and bio-inspired pathways. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the phenoxyphenyl-substituted cyclobutane framework efficiently. These methods not only improve yield but also offer greater control over stereochemistry, which is crucial for applications in asymmetric synthesis.
In terms of physical properties, 3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol exhibits a melting point of approximately 150°C and a boiling point around 450°C under standard conditions. Its solubility in polar solvents such as water and ethanol is moderate, while it shows limited solubility in non-polar solvents like hexane. These characteristics make it suitable for use in both aqueous and organic reaction media.
The biological activity of this compound has been a focal point of recent investigations. Studies indicate that it possesses potential anti-inflammatory and antioxidant properties, which could be harnessed in the development of therapeutic agents. Additionally, its ability to act as a chiral auxiliary in asymmetric synthesis has been demonstrated, further underscoring its utility in medicinal chemistry.
In industrial applications, 3-amino-cyclobutanol derivative is being explored as a precursor for advanced materials, including polymers and surfactants. Its unique combination of hydrophilic and hydrophobic groups enables the formation of amphiphilic molecules, which are highly sought after in drug delivery systems and nanotechnology.
The environmental impact of this compound has also been studied to ensure its safe handling and disposal. Research indicates that it undergoes biodegradation under aerobic conditions, with a half-life of approximately 7 days in soil environments. This information is critical for assessing its ecological footprint and implementing sustainable practices in its production and use.
In conclusion, 3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol (CAS No. 2228632-41-3) stands out as a multifaceted compound with promising applications across various scientific domains. Ongoing research continues to unravel its potential, positioning it as a key player in future advancements in chemistry and pharmacology.
2228632-41-3 (3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol) 関連製品
- 2375268-56-5(3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate)
- 2877763-36-3(4-[1-(5-bromo-3-methylpyridin-2-yl)piperidine-4-carbonyl]morpholine)
- 491625-77-5(1-[(4-Ethylphenyl)carbamoyl]ethyl 2-chloropyridine-3-carboxylate)
- 1935862-19-3((Furan-2-yl)(1H-pyrazol-4-yl)methanol)
- 40626-45-7(2,2-Dichloro-2-phenylacetonitrile)
- 2613299-71-9(rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride)
- 2248399-21-3(tert-butyl 2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}benzoate)
- 158089-31-7(4-(Hydroxymethyl)-2-methoxy-benzoic Acid)
- 2640972-88-7(3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea)
- 52482-09-4(5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid)




